molecular formula C19H21N3O4S2 B2907890 4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 301858-36-6

4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2907890
CAS No.: 301858-36-6
M. Wt: 419.51
InChI Key: VZGMZPUAFXOOBK-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a diethylsulfamoyl group and a methoxybenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the benzothiazole using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent, such as acetic anhydride or benzoyl chloride.

    Coupling of the Benzamide and Benzothiazole Cores: The final step involves coupling the benzamide core with the methoxybenzothiazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Chemical Biology: The compound is used as a probe to study biochemical interactions and mechanisms.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)aniline
  • 4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)phenylacetamide
  • 4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Uniqueness

4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)15-9-6-13(7-10-15)18(23)21-19-20-16-11-8-14(26-3)12-17(16)27-19/h6-12H,4-5H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGMZPUAFXOOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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